1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide

Catalog No.
S6824818
CAS No.
1170521-22-8
M.F
C13H15N3O3S
M. Wt
293.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-...

CAS Number

1170521-22-8

Product Name

1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide

IUPAC Name

2-ethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

InChI

InChI=1S/C13H15N3O3S/c1-3-16-12(8-9-14-16)13(17)15-10-4-6-11(7-5-10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17)

InChI Key

ISAHNOQJUOAJIA-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C

The exact mass of the compound 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide is 293.08341252 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Scientific databases like SpectraBase: show entries for similar compounds, but not this specific one, suggesting it might be a lesser-known molecule or one not yet widely studied.
  • Further research efforts might be needed to find information on this specific compound. This could involve searching through patent databases or recent scientific publications for mentions of its synthesis or applications.

1-Ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives. It features a pyrazole ring substituted at the 1-position with an ethyl group, at the 5-position with a carboxamide group, and at the nitrogen atom with a 4-methanesulfonylphenyl moiety. The compound is characterized by its unique structure, which combines both aromatic and heterocyclic components, making it of interest in various fields of chemical research.

Typical of pyrazole derivatives:

  • Oxidation: The benzyl group may undergo oxidation, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
  • Reduction: The carboxamide functional group can be reduced to form the corresponding amine.
  • Substitution Reactions: Electrophilic aromatic substitution can occur, allowing for the introduction of various substituents onto the aromatic ring.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide exhibits significant biological activity. It has been investigated for its potential anti-inflammatory properties and may act as a pharmacophore in drug design targeting various biological pathways. Specific studies have shown its ability to modulate enzyme activity and interact with cellular receptors, suggesting its potential therapeutic applications.

The synthesis of 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step procedures:

  • Formation of Pyrazole Ring: Ethyl hydrazine reacts with an appropriate diketone or ester under reflux conditions to form the pyrazole core.
  • Carboxamide Formation: The resulting pyrazole carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
  • Final Coupling Reaction: The acid chloride is then reacted with 4-methanesulfonylaniline to yield the target compound.

This multi-step synthesis allows for the precise introduction of functional groups that define the compound's properties.

The unique structure of 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide makes it suitable for various applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential anti-inflammatory or analgesic agent.
  • Agricultural Chemicals: Its interactions with specific biological pathways suggest possible uses in pesticide or herbicide formulations.
  • Material Science: Its heterocyclic nature may allow for applications in developing novel materials or catalysts.

Interaction studies have focused on understanding how 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide interacts with biological targets such as enzymes and receptors. These studies typically involve:

  • Binding Affinity Assessments: Determining how effectively the compound binds to specific enzymes or receptors.
  • Functional Assays: Evaluating the biological effects resulting from these interactions, such as inhibition or activation of enzymatic activity.

Such studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide. These include:

Compound NameStructure HighlightsUnique Features
N-benzyl-1-ethyl-1H-pyrazole-5-carboxamideBenzyl group substitutionInvestigated for catalytic properties
SR147778Piperidinyl substitutionSelective antagonist for cannabinoid receptors
4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamidePiperidine ring inclusionPotent CB1 receptor antagonist

While these compounds share a pyrazole core, their differing substituents lead to unique biological activities and potential applications. The presence of the methanesulfonyl group in 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide distinguishes it from others, potentially enhancing its solubility and reactivity compared to similar pyrazoles.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

293.08341252 g/mol

Monoisotopic Mass

293.08341252 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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